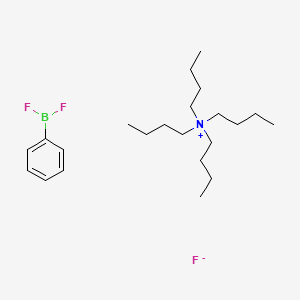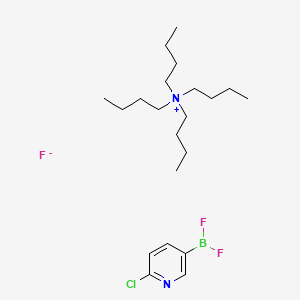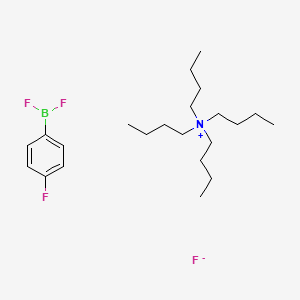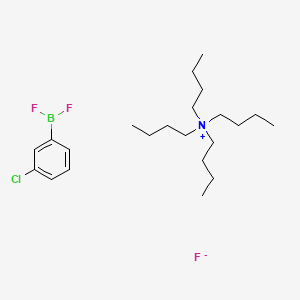
(3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride is a complex chemical compound that combines the properties of boron, fluorine, and nitrogen-containing organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride typically involves the reaction of 3-chlorophenylboronic acid with difluoroborane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as tetrahydrofuran and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride ion acts as a leaving group.
Oxidation and Reduction: The boron center can undergo oxidation and reduction reactions, altering the oxidation state of the compound.
Complex Formation: The compound can form complexes with other molecules, particularly those containing electron-donating groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield substituted phenylboranes, while oxidation and reduction can lead to various boron-containing compounds with different oxidation states.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride is used as a reagent in organic synthesis. It can facilitate the formation of carbon-boron bonds, which are valuable intermediates in the synthesis of complex organic molecules.
Biology and Medicine
The compound’s potential applications in biology and medicine are being explored, particularly in the development of boron-containing drugs. Boron compounds have shown promise in cancer therapy and as enzyme inhibitors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and ceramics. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which (3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride exerts its effects involves the interaction of its boron center with various molecular targets. The boron atom can form stable complexes with electron-rich species, influencing the reactivity and stability of the compound. The fluoride ion can also participate in hydrogen bonding and other interactions, further modulating the compound’s behavior.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the fluorine and nitrogen-containing groups.
Difluoroborane: Contains the boron-fluorine moiety but lacks the phenyl and nitrogen-containing groups.
Tetrabutylammonium Fluoride: Contains the fluoride ion and nitrogen-containing group but lacks the boron and phenyl groups.
Uniqueness
(3-Chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride is unique due to its combination of boron, fluorine, and nitrogen-containing groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Propiedades
IUPAC Name |
(3-chlorophenyl)-difluoroborane;tetrabutylazanium;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C6H4BClF2.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-3-1-2-5(4-6)7(9)10;/h5-16H2,1-4H3;1-4H;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGLSXPBAPDAQN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)Cl)(F)F.CCCC[N+](CCCC)(CCCC)CCCC.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40BClF3N |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
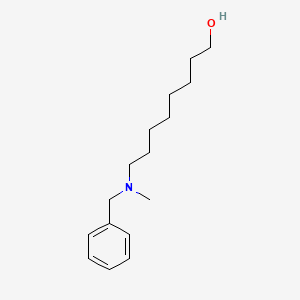
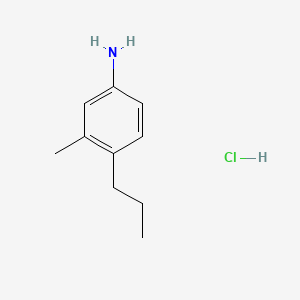
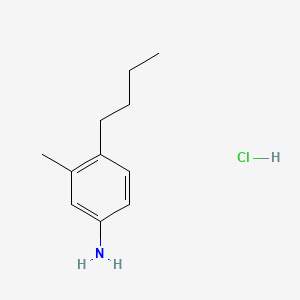
![3-[(2-Chloro-4-iodophenyl)amino]isonicotinic acid](/img/structure/B8251934.png)
![5-iodo-4-[(4-methyl-1H-indol-5-yl)amino]nicotinonitrile](/img/structure/B8251935.png)
![Titanium, bis(eta5-2,4-cyclopentadien-1-yl)bis[2,6-difluoro-3-(1H-pyrrol-1-yl)phenyl]-](/img/structure/B8251941.png)
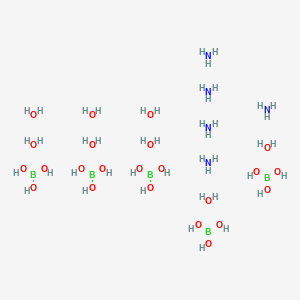
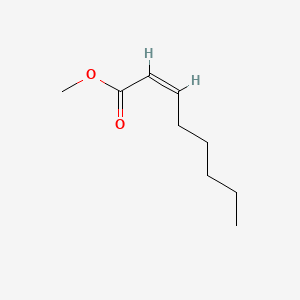
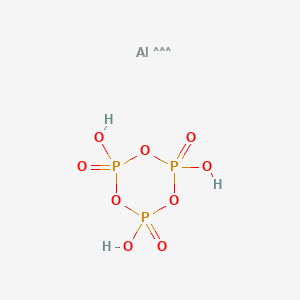
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,38R,40R,41R,42R,43R,44R,45R,46R,47R)-5-(azidomethyl)-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B8251957.png)
![5-[[2-[3-(Trifluoromethyl)phenoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B8251963.png)
